molecular formula C17H23FN2O2 B5491691 N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No. B5491691
M. Wt: 306.37 g/mol
InChI Key: MDWIWHLKJGFVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as DF-4, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DF-4 has shown promising results in various studies, making it a popular choice for researchers.

Mechanism of Action

N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide exerts its effects by binding to sigma-1 receptors, which leads to the activation of various signaling pathways. This activation can result in a variety of physiological effects, such as the modulation of calcium signaling, the regulation of ion channels, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. Some of these effects include the modulation of neuronal excitability, the regulation of synaptic plasticity, and the modulation of neurotransmitter release. N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in lab experiments is its selectivity for sigma-1 receptors. This selectivity allows researchers to study the specific effects of sigma-1 receptor activation without the interference of other signaling pathways. However, one limitation of using N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide. One area of research could focus on the development of new analogs of N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide with improved pharmacological properties. Another area of research could focus on the potential therapeutic applications of N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, particularly in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide and its mechanisms of action.

Synthesis Methods

N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N,N-diethyl-3-piperidinone with 4-fluorobenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide.

Scientific Research Applications

N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N,N-diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is its use as a selective sigma-1 receptor agonist. Sigma-1 receptors are a type of protein that is found in various parts of the body, including the brain. They are involved in various physiological processes, such as pain perception, memory, and mood regulation.

properties

IUPAC Name

N,N-diethyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-3-19(4-2)17(22)14-6-5-11-20(12-14)16(21)13-7-9-15(18)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWIWHLKJGFVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

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